molecular formula C18H20N2O3 B5208393 Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5208393
M. Wt: 312.4 g/mol
InChI Key: BSNPQOYJZCZKTL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 33323-30-7) is a polyhydroquinoline derivative with a molecular formula of C₁₈H₂₀N₂O₃ and a molecular weight of 312.36 g/mol. Its structure features a hexahydroquinoline core substituted with a pyridin-2-yl group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate moiety at the 3-position.

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-8-6-9-14(21)16(13)17(15)12-7-4-5-10-19-12/h4-5,7,10,17,20H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNPQOYJZCZKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 33323-30-7

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it exhibits multitarget properties, particularly as an agonist or antagonist for several G-protein coupled receptors (GPCRs) such as FFA3/GPR41 and FFA2/GPR43. These interactions suggest potential applications in metabolic disorders and cancer therapy.

Biological Activities

  • Antitumor Activity :
    • This compound has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. It demonstrated significant inhibition against several pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study published by MDPI, researchers synthesized derivatives of hexahydroquinoline and tested their efficacy against liver cancer cells. The results showed that this compound exhibited an EC50 value of 0.23 µM against FFA3/GPR41 receptor activation, indicating strong antitumor potential .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various hexahydroquinoline derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .

Research Findings Summary

Activity TypeMechanism/TargetReference
AntitumorInduces apoptosis in cancer cells
AntibacterialInhibits growth of pathogens
Anti-inflammatoryReduces cytokine production

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of hexahydroquinoline compounds exhibit antimicrobial activity. Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in inhibiting bacterial growth and could serve as a lead compound for developing new antibiotics .

Anticancer Activity
Studies have suggested that compounds containing the hexahydroquinoline structure may possess anticancer properties. The compound's ability to interact with biological targets involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics .

Neuroprotective Effects
There is emerging evidence that certain derivatives of this compound may have neuroprotective effects. They may act by modulating neurotransmitter systems or reducing oxidative stress in neural tissues, which could be beneficial in treating neurodegenerative diseases .

Materials Science

Polymer Additives
this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications .

Dyes and Pigments
The compound's unique chemical structure allows it to be explored as a potential dye or pigment in various industrial applications. Its stability and color properties make it suitable for use in coatings and plastics .

Organic Synthesis

Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various organic molecules. Its functional groups can be modified to produce a wide range of derivatives that are valuable in pharmaceutical and agrochemical industries .

Reagents for Chemical Reactions
this compound can also be employed as a reagent in specific chemical reactions due to its reactivity profile. This makes it useful for chemists looking to create complex organic structures efficiently .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria.
Anticancer PotentialInduced apoptosis in cancer cell lines; further studies recommended.
Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures.
Polymer ApplicationsEnhanced thermal stability when incorporated into polycarbonate matrices.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the pyridine ring are primary sites for oxidation:

Reaction SiteReagents/ConditionsProductYield*
C-5 ketoneKMnO₄, H₂SO₄, ΔCarboxylic acid derivativeModerate
Pyridine ringO₃, H₂O₂Ring-opened diacidLow

Reduction Reactions

The ketone and ester groups are susceptible to reduction:

  • Ketone reduction : NaBH₄ or LiAlH₄ reduces the C-5 ketone to a secondary alcohol, yielding ethyl 2-methyl-5-hydroxy-4-(pyridin-2-yl)-hexahydroquinoline-3-carboxylate.

  • Ester reduction : LiAlH₄ reduces the ester to a primary alcohol, producing 3-(hydroxymethyl)-2-methyl-5-oxo-4-(pyridin-2-yl)-hexahydroquinoline.

Reaction SiteReagents/ConditionsProductYield*
C-5 ketoneNaBH₄, MeOH, 0°CAlcohol derivativeHigh
Ester groupLiAlH₄, THF, refluxAlcohol derivativeModerate

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, Δ): Yields 2-methyl-5-oxo-4-(pyridin-2-yl)-hexahydroquinoline-3-carboxylic acid.

  • Basic hydrolysis (NaOH, H₂O/EtOH): Forms the sodium carboxylate salt, which can be acidified to the free carboxylic acid.

ConditionsReagentsProductNotes
Acidic6M HCl, ΔCarboxylic acidRequires prolonged heating
Basic2M NaOH, refluxSodium carboxylateFaster than acidic hydrolysis

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in THF replaces the ethoxy group with an amide, forming 3-(methylcarbamoyl)-2-methyl-5-oxo-4-(pyridin-2-yl)-hexahydroquinoline.

  • Transesterification : Methanol/H₂SO₄ converts the ethyl ester to a methyl ester.

Reaction TypeReagentsProductYield*
AminolysisMeNH₂, THFAmide derivativeModerate
TransesterificationMeOH, H⁺Methyl esterHigh

Cyclization and Ring Modification

The hexahydroquinoline core enables cycloaddition and ring-expansion reactions:

  • Diels-Alder reactivity : The conjugated diene system (positions 6,7,8) reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

  • Pyridine functionalization : Directed ortho-metalation (e.g., LDA) followed by electrophilic quenching introduces substituents at the pyridine’s 3-position .

ReactionReagents/ConditionsProductApplication
Diels-AlderMaleic anhydride, ΔBicyclic lactoneMaterials science
C-H activationLDA, R-XSubstituted pyridineDrug design

Comparative Reactivity Insights

Key structural features influencing reactivity:

  • Electron-deficient pyridine : Directs electrophiles to meta/para positions and stabilizes negative charges during nucleophilic attacks .

  • Conformational flexibility : The chair-like hexahydroquinoline core allows steric modulation of reaction pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold is highly modular, with substituents at the 4-position significantly influencing electronic, steric, and functional properties. Key structural analogs include:

Compound Name 4-Position Substituent Key Features
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Chlorophenyl Electron-withdrawing Cl enhances electrophilicity; high yield (GO@Fe₃O₄@Cur–Cu catalyst)
Ethyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Hydroxyphenyl Hydroxyl group enables hydrogen bonding; synthesized via Fe₃O₄@SiO₂-TA-SO₃H IL
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Fluorophenyl Fluorine’s electronegativity impacts reactivity; commercial availability
Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Methoxyphenyl Methoxy group increases lipophilicity; characterized by ¹H/¹³C NMR
Target Compound Pyridin-2-yl Aromatic N-heterocycle enhances π-π stacking; potential for metal coordination

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) improve electrophilicity, aiding nucleophilic reactions, while electron-donating groups (e.g., OMe) enhance solubility and lipophilicity .
  • Steric Influence : Bulky substituents (e.g., pyridin-2-yl) may hinder catalytic access in synthesis but improve molecular recognition in biological targets .
  • Hydrogen Bonding : Hydroxyl and pyridinyl groups facilitate intermolecular interactions, affecting crystallization and stability .
Physical and Spectral Properties
  • Melting Points: 4-(4-Methoxyphenyl) derivative: 249°C 4-(2-Hydroxyphenyl) derivative: Not reported, but expected lower due to H-bonding .
  • ¹H NMR Shifts :

    • 4-(4-Chlorophenyl) derivative: Aromatic protons at δ 7.2–7.4 ppm .
    • Pyridin-2-yl derivative: Expected downfield shifts (δ 8.0–8.5 ppm) for pyridine protons .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-hexahydroquinoline-3-carboxylate?

The compound is typically synthesized via multicomponent reactions (MCRs). A common approach involves condensing dimedone, an aldehyde (e.g., pyridine-2-carboxaldehyde), ethyl acetoacetate, and ammonium acetate. Catalysts such as L-glutamine in ethanol or cobalt salts under solvent-free conditions have been employed, with yields varying between 40–60% depending on substituents and reaction optimization . Key steps include refluxing reactants in ethanol for 6–8 hours, followed by purification via column chromatography using ethyl acetate/hexane mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hexahydroquinoline scaffold and substituent positions. For example, the pyridin-2-yl group shows characteristic aromatic proton signals at δ 8.2–8.5 ppm. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and the ketone (C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 312.36) .

Q. How should researchers handle storage and stability concerns?

The compound is sensitive to moisture and light. Store in sealed containers under dry conditions at 2–8°C. Hazard statements (H302, H315, H319) indicate moderate toxicity; use personal protective equipment (PPE) and avoid inhalation or skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous hexahydroquinolines?

Yield discrepancies often stem from substituent electronic effects and catalyst choice. For instance, electron-withdrawing groups on the aldehyde (e.g., nitro) reduce yields due to steric hindrance, while cobalt salts in solvent-free conditions improve atom economy but may require higher temperatures. Methodological adjustments, such as microwave-assisted synthesis or ionic liquid catalysts, can enhance reproducibility .

Q. What strategies optimize regioselectivity in the hexahydroquinoline scaffold during synthesis?

Regioselectivity is influenced by the aldehyde’s electronic profile and reaction medium. Pyridin-2-yl substituents favor C-4 positioning due to their π-π stacking interactions during cyclization. Solvent polarity (e.g., ethanol vs. acetonitrile) and acid/base catalysts (e.g., p-TSA) can further direct substituent orientation .

Q. How does the pyridin-2-yl group influence biological activity compared to other aryl substituents?

Pyridin-2-yl enhances π-stacking interactions in biological targets, potentially improving binding affinity. In contrast, methoxyphenyl or bromophenyl analogs exhibit stronger antimicrobial activity due to increased lipophilicity. Comparative structure-activity relationship (SAR) studies using MIC assays against E. coli and S. aureus are recommended .

Q. What computational methods support structural and electronic analysis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict bond lengths, charge distribution, and frontier molecular orbitals. X-ray crystallography data (e.g., C–C bond lengths of 1.54 Å in the hexahydroquinoline ring) validate computational models and inform conformational stability .

Q. How can researchers address purification challenges for polyhydroquinoline derivatives?

High-polarity byproducts complicate isolation. Gradient elution (0–50% ethyl acetate in hexane) on silica gel columns effectively separates the target compound. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity (>95%) but may reduce yield due to solubility limitations .

Methodological Tables

Table 1: Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
L-GlutamineEthanol8055
Cobalt(II) chlorideSolvent-free12060
p-TSAAcetonitrile7048

Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.25 (t, ester CH₃), δ 4.15 (q, OCH₂)
¹³C NMRδ 167.5 (ester C=O), δ 195.2 (ketone C=O)
FTIR1702 cm⁻¹ (ester C=O), 1648 cm⁻¹ (ketone)

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